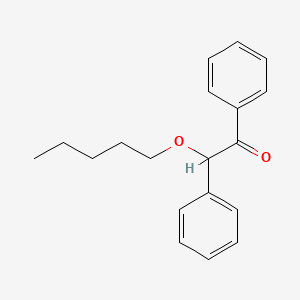
Bis(heptafluoropropyl)(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(heptafluoropropyl)(phenyl)phosphane: is a chemical compound that belongs to the class of tertiary phosphines. It is characterized by the presence of two heptafluoropropyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(heptafluoropropyl)(phenyl)phosphane typically involves the reaction of heptafluoropropylmagnesium bromide with phenylphosphonous dichloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:
C6H5PCl2+2C3F7MgBr→C6H5P(C3F7)2+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(heptafluoropropyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or heptafluoropropyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and organometallic compounds are used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(heptafluoropropyl)(phenyl)phosphane is used as a ligand in organometallic chemistry, facilitating the formation of metal complexes that are used as catalysts in various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymer additives, and as a stabilizer in high-temperature applications.
Wirkmechanismus
The mechanism of action of bis(heptafluoropropyl)(phenyl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The electron-donating properties of the phosphorus atom and the electron-withdrawing effects of the heptafluoropropyl groups enhance its stability and reactivity in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tris(heptafluoropropyl)phosphine: Contains three heptafluoropropyl groups attached to phosphorus.
Diphenyl(heptafluoropropyl)phosphine: Contains two phenyl groups and one heptafluoropropyl group attached to phosphorus.
Uniqueness: Bis(heptafluoropropyl)(phenyl)phosphane is unique due to the combination of one phenyl group and two heptafluoropropyl groups, providing a balance of stability and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
20608-39-3 |
|---|---|
Molekularformel |
C12H5F14P |
Molekulargewicht |
446.12 g/mol |
IUPAC-Name |
bis(1,1,2,2,3,3,3-heptafluoropropyl)-phenylphosphane |
InChI |
InChI=1S/C12H5F14P/c13-7(14,9(17,18)19)11(23,24)27(6-4-2-1-3-5-6)12(25,26)8(15,16)10(20,21)22/h1-5H |
InChI-Schlüssel |
BUFRJKRCCDDRQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)




![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

